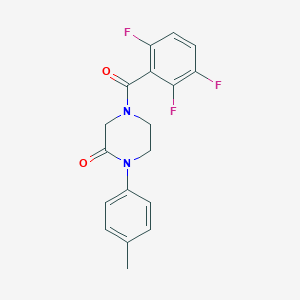

1-(4-methylphenyl)-4-(2,3,6-trifluorobenzoyl)-2-piperazinone

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Synthesis Analysis

The synthesis of piperazine derivatives, including compounds similar to 1-(4-methylphenyl)-4-(2,3,6-trifluorobenzoyl)-2-piperazinone, often involves condensation reactions that may include various starting materials such as halobenzoyl compounds and methyl piperazines. These reactions are typically conducted under controlled conditions to ensure the desired product is obtained with high purity and yield. The synthesis may also involve steps like cyclization and the use of catalytic agents to facilitate the reaction process.

Molecular Structure Analysis

The molecular structure of piperazine derivatives is characterized by the presence of a piperazine ring, which can adopt different conformations based on the substituents attached to it. X-ray crystallography studies have revealed that these molecules can exhibit diverse molecular conformations and intermolecular interactions, significantly influenced by the nature of the substituents and the presence of functional groups like fluorobenzoyl moieties. These structural nuances play a crucial role in the compound's chemical behavior and interactions.

Chemical Reactions and Properties

Piperazine derivatives, including 1-(4-methylphenyl)-4-(2,3,6-trifluorobenzoyl)-2-piperazinone, can participate in various chemical reactions, showcasing a range of chemical properties. These reactions might include nucleophilic substitutions, where the piperazine nitrogen atoms can act as nucleophiles, or electrophilic aromatic substitutions facilitated by the aromatic rings present in the structure. The presence of a trifluorobenzoyl group could also impart unique reactivity to the compound, influencing its chemical behavior.

Physical Properties Analysis

The physical properties of such compounds are influenced by their molecular structure and can be analyzed through techniques like single crystal X-ray diffraction (XRD). These studies provide insights into the compound's crystal packing, hydrogen bonding patterns, and overall stability. The physical state, solubility, melting point, and other physicochemical properties are essential for understanding the compound's behavior in different environments and potential applications.

Chemical Properties Analysis

The chemical properties of 1-(4-methylphenyl)-4-(2,3,6-trifluorobenzoyl)-2-piperazinone are defined by its functional groups and molecular structure. The presence of the piperazine ring, fluorobenzoyl group, and methylphenyl moiety contribute to its unique chemical characteristics, such as acidity/basicity, reactivity towards various reagents, and potential for forming hydrogen bonds or engaging in π-π interactions. These properties are crucial for predicting the compound's behavior in chemical reactions and its interactions with biological systems.

For further detailed studies and insights into this compound, the following references provide comprehensive information on similar compounds and their characteristics:

Three closely related 1-[(1,3-benzodioxol-5-yl)methyl]-4-(halobenzoyl)piperazines: similar molecular structures but different intermolecular interactions explores the molecular structure and intermolecular interactions of closely related compounds.

Synthesis, Characterization, X-ray Diffraction Studies, and Biological Evaluation of Tert-butyl 4-(5-(3-fluorophenyl)-1,2,4-oxadiazol-3-yl) piperazine-1-carboxylate provides insight into the synthesis and structural analysis of a compound with a fluorophenyl group, which could be analogous to the trifluorobenzoyl group in the target compound.

Electrochemical synthesis based on the oxidation of 1-(4-(4-hydroxyphenyl)piperazin-1-yl)ethanone in the presence of nucleophiles discusses an electrochemical synthesis method that might offer insights into novel synthesis approaches for piperazine derivatives.

特性

IUPAC Name |

1-(4-methylphenyl)-4-(2,3,6-trifluorobenzoyl)piperazin-2-one |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H15F3N2O2/c1-11-2-4-12(5-3-11)23-9-8-22(10-15(23)24)18(25)16-13(19)6-7-14(20)17(16)21/h2-7H,8-10H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XNNCYPNSLITJKY-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)N2CCN(CC2=O)C(=O)C3=C(C=CC(=C3F)F)F |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H15F3N2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

348.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![3-[3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]-N-(3-pyridinylmethyl)propanamide](/img/structure/B5590915.png)

![3-{[(4-bromo-2-methylphenyl)amino]carbonyl}phenyl acetate](/img/structure/B5590922.png)

![methyl 4-[(2,6-dichlorobenzoyl)amino]benzoate](/img/structure/B5590939.png)

![1-(5-{1-[3-(4,5-dimethyl-1H-pyrazol-3-yl)propanoyl]piperidin-4-yl}-4-ethyl-4H-1,2,4-triazol-3-yl)-N,N-dimethylmethanamine](/img/structure/B5590942.png)

![1-{2-[(4aS*,7aR*)-4-(3-methyl-2-buten-1-yl)-6,6-dioxidohexahydrothieno[3,4-b]pyrazin-1(2H)-yl]-2-oxoethyl}-2-pyrrolidinone](/img/structure/B5590945.png)

![(1R*,3S*)-7-[(2,4-difluorophenyl)acetyl]-7-azaspiro[3.5]nonane-1,3-diol](/img/structure/B5590949.png)

![2-[(4-bromobenzyl)oxy]benzaldehyde oxime](/img/structure/B5590971.png)

![4-[(4-ethyl-1-piperazinyl)sulfonyl]-5-methyl-3-isoxazolamine](/img/structure/B5590974.png)

![N-{(3S*,4R*)-4-(4-methylphenyl)-1-[2-(methylthio)benzyl]-3-pyrrolidinyl}acetamide](/img/structure/B5590978.png)

![4-chloro-N-(2-{[6-(2-methyl-1H-imidazol-1-yl)-4-pyrimidinyl]amino}ethyl)benzenesulfonamide](/img/structure/B5590990.png)